molecular formula C20H17N3O3S2 B2663048 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-82-3

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2663048
CAS No.: 896678-82-3
M. Wt: 411.49
InChI Key: XKWJGIOPVCLSFS-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiazolopyridine scaffold, a privileged heterocyclic system known for its diverse biological activities, often including antimicrobial and antitumor properties . The molecule is further functionalized with a benzenesulfonamide group bearing an ethoxy substituent. The sulfonamide moiety is a common pharmacophore in enzyme inhibition, as it can effectively interact with the active sites of various biological targets . The specific combination of these features suggests potential for this compound to be investigated as a modulator of key enzymatic pathways or cellular receptors. Researchers can leverage this compound as a core scaffold or a building block for the design and synthesis of novel bioactive molecules, or as a pharmacological tool for probing biological mechanisms in areas such as oncology and infectious diseases.

Properties

IUPAC Name

4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-2-26-16-9-11-17(12-10-16)28(24,25)23-15-7-5-14(6-8-15)19-22-18-4-3-13-21-20(18)27-19/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJGIOPVCLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired product in moderate to good yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes like phosphoinositide 3-kinase (PI3K).

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it acts as a potent inhibitor of PI3K, an enzyme involved in various cellular processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects. This interaction is facilitated by the unique structure of the compound, which allows it to form strong interactions with the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolo[5,4-b]pyridine-Based Sulfonamides

Key analogues include compounds 19a , 19b , and 19c (Table 1), which share the thiazolo[5,4-b]pyridine core but differ in sulfonamide substituents:

  • 19a : 2,4-Difluorophenyl sulfonamide (IC₅₀ = 3.6 nM against PI3Kα) .
  • 19b : 2-Chloro-4-fluorophenyl sulfonamide (IC₅₀ = 4.6 nM) .
  • 19c : 5-Chlorothiophene-2-sulfonamide (IC₅₀ = 8.0 nM) .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the sulfonamide enhance activity by stabilizing interactions with Lys802 in PI3Kα via acidic NH protons .
  • The ethoxy group in the target compound is electron-donating, which may reduce potency but improve solubility.
Pyrazole-Sulfonamide Hybrids

Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in ) exhibit anticancer activity against colon cancer. These lack the thiazolo-pyridine core but retain the sulfonamide group, highlighting the scaffold's versatility.

Phenylthiazolyl Benzenesulfonamides

Compounds like 5a () feature a methylsulfonyl group instead of ethoxy. The methylsulfonyl group’s strong electron-withdrawing nature may enhance binding but reduce metabolic stability compared to ethoxy .

Activity and Structure-Activity Relationships (SAR)

Table 1: Comparative Analysis of Key Analogues

Compound Name Core Structure Sulfonamide Substituent Key Activity (IC₅₀) Reference
Target Compound Thiazolo[5,4-b]pyridine 4-ethoxy Not reported -
19a Thiazolo[5,4-b]pyridine 2,4-Difluorophenyl 3.6 nM (PI3Kα)
19b Thiazolo[5,4-b]pyridine 2-Chloro-4-fluorophenyl 4.6 nM (PI3Kα)
19c Thiazolo[5,4-b]pyridine 5-Chlorothiophene-2-yl 8.0 nM (PI3Kα)
Pyrazole-sulfonamide hybrids Pyrazole Varied aryl groups Anticancer (colon)
5a () Phenylthiazole 4-Isopropyl SphK1 inhibition

SAR Insights :

  • Core Structure : The thiazolo[5,4-b]pyridine core is critical for PI3Kα inhibition. Replacing it with phenyl (e.g., 19d ) reduces activity by >10-fold .
  • Sulfonamide Substituents : Electron-deficient aryl groups optimize charge interactions with Lys802. Ethoxy may require compensatory structural adjustments.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving Suzuki coupling and sulfonamidation .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Ethoxy’s moderate lipophilicity may enhance solubility compared to halogenated analogues but reduce membrane permeability.
  • Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas halogenated or methylsulfonyl groups offer greater stability .

Biological Activity

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O3S2C_{20}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 417.49 g/mol. The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinases (PI3K), particularly the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By binding to the active site of PI3Kα, this compound prevents substrate access, leading to reduced cell proliferation and survival in cancerous cells .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and non-small cell lung cancer (NCI-H460) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating strong efficacy .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity. It has been reported to inhibit bacterial topoisomerases with IC50 values lower than those of standard antibiotics such as ampicillin and streptomycin . This suggests potential applications in treating bacterial infections resistant to conventional therapies.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on several cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell viability with an IC50 value of approximately 5 μM in MCF-7 cells .
  • Antibacterial Efficacy : Another investigation focused on its antibacterial properties against Staphylococcus aureus. The compound demonstrated an IC50 value of 0.012 μg/mL against bacterial topoisomerase IV, showcasing its selectivity toward bacterial enzymes without affecting human topoisomerase II .

Comparative Analysis

The biological activity of this compound can be compared with other thiazolo-pyridine derivatives:

Compound NameBiological ActivityIC50 (μM)Target
This compoundAnticancer~5MCF-7
Thiazolo[4,5-b]pyridine DerivativeAntibacterial0.012Topoisomerase IV
Thiazolidinone DerivativeAntiviral0.35NS5B RNA polymerase

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